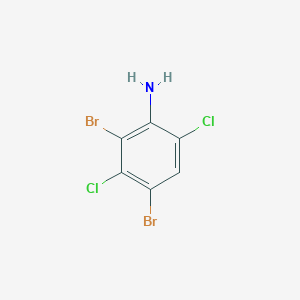
2,4-Dibromo-3,6-dichloroaniline
Cat. No. B1582856
Key on ui cas rn:
27761-65-5
M. Wt: 319.81 g/mol
InChI Key: YFDOOBMHAJTEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09314464B2
Procedure details


A stirred mixture of 2,4-dibromo-3,6-dichloroaniline (5.0 g), tert-Butyl nitrite (3.3 g) and EtOH (50 mL) was heated in a sealed tube at 50° C. for 2 hrs. The mixture was concentrated and the residue was purified by silica gel flash chromatography (hexanes eluant) to afford the title compound. MS m/z: 303 (M+H)+.



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:8]([Cl:9])=[C:7]([Br:10])[CH:6]=[C:5]([Cl:11])[C:3]=1N.N(OC(C)(C)C)=O>CCO>[Br:1][C:2]1[CH:3]=[C:5]([Cl:11])[CH:6]=[C:7]([Br:10])[C:8]=1[Cl:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C(=CC(=C1Cl)Br)Cl
|
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel flash chromatography (hexanes eluant)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)Br)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
